Onitin

概要

説明

Onitin is a naturally occurring compound found in certain fern species, such as Equisetum arvense. It is known for its superoxide and DPPH free radical scavenging effects, as well as its hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells . The molecular formula of this compound is C15H20O3, and it has a molecular weight of 248.32 g/mol .

科学的研究の応用

Onitin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its antioxidant properties and potential use in synthetic chemistry.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound’s hepatoprotective activity makes it a candidate for research in liver-related diseases and conditions.

作用機序

Target of Action

Onitin, a phenolic petrosin , primarily targets the superoxide and DPPH free radicals . It also exhibits hepatoprotective activity on tacrine-induced cytotoxicity in human liver-derived Hep G2 cells .

Mode of Action

This compound’s mode of action is primarily through its antioxidant properties. It scavenges superoxide and DPPH free radicals, thereby reducing oxidative stress . In addition, it exhibits hepatoprotective activity by mitigating tacrine-induced cytotoxicity in Hep G2 cells .

Biochemical Pathways

Its antioxidant and hepatoprotective activities suggest that it may influence pathways related to oxidative stress and liver cell protection .

Result of Action

This compound’s antioxidant activity results in the scavenging of harmful free radicals, thereby reducing oxidative stress . Its hepatoprotective activity helps protect liver cells from tacrine-induced cytotoxicity . These actions at the molecular and cellular levels contribute to the overall beneficial effects of this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Onitin involves the extraction of the compound from its natural sources, such as ferns. The methanol extract of Equisetum arvense contains this compound along with other phenolic compounds . The extraction process typically involves the following steps:

Collection and Drying: The fern species are collected and dried.

Extraction: The dried plant material is subjected to methanol extraction to obtain the crude extract.

Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process is scaled up using industrial-grade solvents and equipment to ensure efficient isolation of the compound.

化学反応の分析

Types of Reactions: Onitin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

類似化合物との比較

- Papaverine

- Quercetin

- Kaempferol

- Luteolin

- Apigenin

Onitin’s unique combination of antioxidant, hepatoprotective, and smooth muscle relaxant properties makes it a valuable compound for various scientific research applications.

生物活性

Onitin, specifically this compound 2'-O-glucoside, is a naturally occurring sesquiterpenoid glycoside primarily derived from the plant Onychium japonicum . This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound 2'-O-glucoside has a molecular formula that contributes to its unique biological properties. Its structure includes multiple hydroxyl groups and a glucopyranosyl moiety at the 2' position, which enhances its solubility and reactivity in biological systems. The molecular weight of this compound is approximately 426.5 g/mol .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage that can lead to various diseases.

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. This makes this compound a potential candidate for therapeutic applications in diseases characterized by inflammation.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It activates various signaling pathways that are involved in cell cycle regulation and apoptosis, making it a subject of interest for cancer research.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Pterosin G | 35964-50-2 | Exhibits similar antioxidant properties |

| Atractylenolide III | 76947-60-9 | Known for its anti-inflammatory effects |

| Ginsenoside Rb1 | 41753-43-1 | A triterpenoid saponin with significant activities |

While these compounds share some structural similarities with this compound, its specific arrangement of functional groups contributes to its unique biological activities and potential therapeutic uses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

- Anti-Inflammatory Mechanisms : Research published in a peer-reviewed journal highlighted how this compound inhibited the expression of inflammatory mediators in cell cultures, suggesting its utility in managing inflammatory diseases .

- Cancer Cell Apoptosis : A recent investigation found that treatment with this compound led to increased apoptosis in human cancer cell lines, providing preliminary evidence for its anticancer properties .

特性

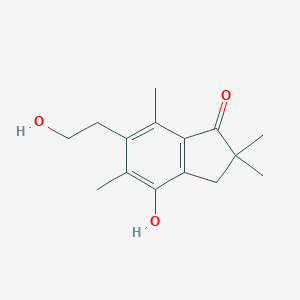

IUPAC Name |

4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10(5-6-16)9(2)13(17)11-7-15(3,4)14(18)12(8)11/h16-17H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRJCMQFEMXOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202105 | |

| Record name | Onitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-02-2 | |

| Record name | Onitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。